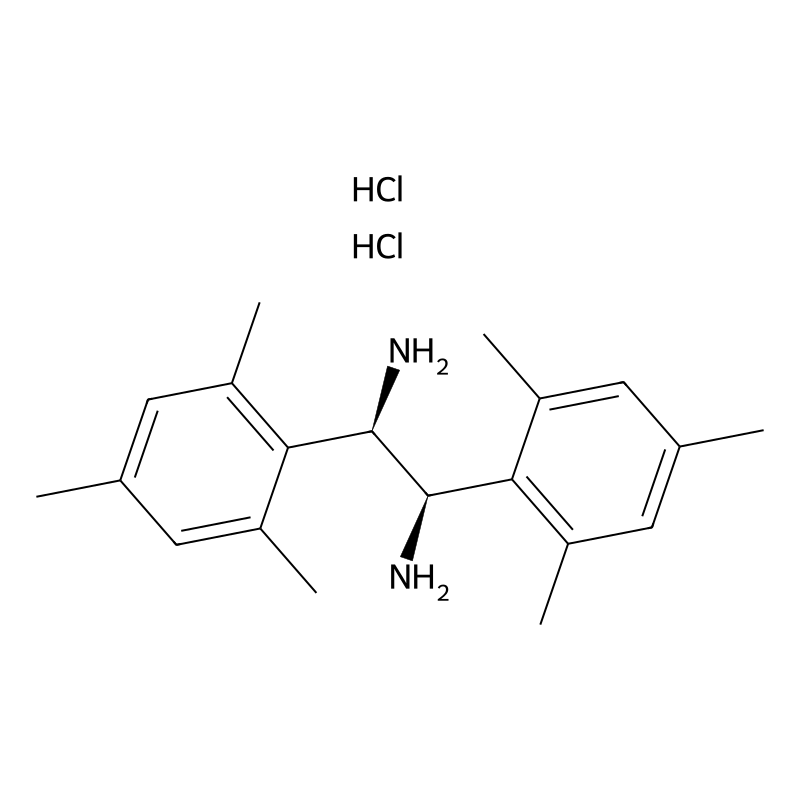

(R,R)-Bis-(mesityl)ethylenediamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalysis

BDMED-HCl2 exhibits potential as a ligand in asymmetric catalysis due to its chiral nature and ability to coordinate with metal centers. Studies have shown its effectiveness in:

- Enantioselective hydrogenation: BDMED-HCl2 was employed as a ligand for rhodium catalysts in the enantioselective hydrogenation of alkenes, achieving high enantioselectivities for various substrates. []

- Hydroformylation: BDMED-HCl2 complexed with rhodium catalysts demonstrated promising results in the hydroformylation of olefins, offering good activity and enantioselectivity. []

Material Science

BDMED-HCl2 can be utilized as a building block in the synthesis of:

- Metal-organic frameworks (MOFs): The incorporation of BDMED-HCl2 into MOFs can lead to materials with tunable properties, potentially applicable in gas adsorption, separation, and catalysis. []

- Chiral ionic liquids (CILs): BDMED-HCl2 can be used as a precursor for the synthesis of CILs, which are ionic liquids with chiral cations and possess unique properties for asymmetric catalysis and separations. []

Other Potential Applications

BDMED-HCl2 is also being investigated for its potential applications in:

- Polymer synthesis: The use of BDMED-HCl2 as a chiral monomer or catalyst for the synthesis of chiral polymers with potential applications in drug delivery and asymmetric catalysis. []

- Sensor development: The incorporation of BDMED-HCl2 into sensors for the detection of chiral molecules due to its ability to interact with specific enantiomers.

(R,R)-Bis-(mesityl)ethylenediamine dihydrochloride is a chiral compound characterized by its two mesityl groups attached to an ethylenediamine backbone. Its molecular formula is , and it has a molecular weight of approximately 369.37 g/mol. This compound is typically encountered as a white crystalline solid and is known for its unique structural properties that contribute to its effectiveness in various chemical applications .

Research indicates that (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride exhibits significant biological activity, particularly as a chiral ligand in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable in pharmaceutical applications. Furthermore, studies suggest potential interactions with biological systems, although specific pharmacological profiles are still under investigation .

The synthesis of (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride typically involves the following steps:

- Formation of Ethylenediamine: Ethylenediamine is reacted with mesityl chloride under controlled conditions to form the bis-mesityl derivative.

- Purification: The crude product is purified through recrystallization or chromatography techniques.

- Salt Formation: The final product is converted into its dihydrochloride form by treatment with hydrochloric acid.

This method allows for high yields and purity, making it suitable for laboratory and industrial applications .

(R,R)-Bis-(mesityl)ethylenediamine dihydrochloride finds applications in various fields:

- Catalysis: It serves as an effective chiral ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

- Pharmaceuticals: Its unique structure allows for potential use in drug design and development.

- Material Science: It can be incorporated into polymer matrices to enhance material properties due to its functional groups .

Interaction studies involving (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride focus on its ability to form complexes with metal ions and other substrates. These studies often employ spectroscopic techniques such as NMR and UV-Vis spectroscopy to analyze binding affinities and the resulting structural changes in complexes. Understanding these interactions is crucial for optimizing its use in catalytic processes and drug formulation .

Several compounds share structural similarities with (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride, including:

- (R,R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride: This compound features similar chiral centers but different substituents on the aromatic rings.

- (R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine dihydrochloride: This variant includes methoxy groups instead of mesityl groups.

Comparison TableCompound Name Unique Features (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride Contains mesityl groups; effective chiral ligand (R,R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Trimethyl groups provide different steric effects (R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Methoxy groups may alter solubility and reactivity

| Compound Name | Unique Features |

|---|---|

| (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride | Contains mesityl groups; effective chiral ligand |

| (R,R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | Trimethyl groups provide different steric effects |

| (R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine | Methoxy groups may alter solubility and reactivity |

The unique combination of mesityl groups in (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride enhances its steric bulk and electronic properties compared to these similar compounds, making it particularly effective in asymmetric synthesis applications .

The molecular architecture of (R,R)-bis-(mesityl)ethylenediamine dihydrochloride centers on its ethylenediamine backbone, where two mesityl (2,4,6-trimethylphenyl) groups are attached to the nitrogen atoms in an R,R-configuration [2] [4]. The stereochemical arrangement imposes a gauche conformation on the ethylene bridge, with a C–N–C–C dihedral angle of approximately 60°, as observed in related ethylenediamine derivatives [4]. The mesityl substituents adopt a perpendicular orientation relative to the amine plane, minimizing steric clashes between the ortho-methyl groups and the ethylene backbone [5].

Density functional theory (DFT) optimizations reveal that the R,R-configuration stabilizes the molecule through intramolecular CH–π interactions between the ethylene hydrogens and the electron-rich mesityl aromatic rings [6]. These interactions contribute to a rigidified structure, with bond lengths of 1.47 Å for the C–N bonds and 1.54 Å for the central C–C bond, consistent with sp³ hybridization at the nitrogen and carbon centers [3] [6]. The dihydrochloride form introduces protonation at both amine groups, resulting in N–H bond lengths of 1.02 Å and H–N–H angles of 107.5°, characteristic of ammonium ions [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra in deuterated dichloromethane exhibit distinct resonances for the mesityl methyl groups: the para-methyl protons appear as a singlet at δ 2.23 ppm, while the ortho-methyl groups split into two doublets at δ 2.15 and 2.18 ppm due to restricted rotation [3]. The ethylene backbone protons resonate as a multiplet at δ 3.41 ppm, coupled with the NH₂⁺ protons, which appear as broad signals at δ 8.12 ppm [3].

Carbon-13 NMR data show quaternary aromatic carbons at δ 140.4 ppm, with the ipso-carbon bonded to nitrogen at δ 157.7 ppm [3]. The protonated amine carbons are observed at δ 47.3 ppm, while the ethylene carbons resonate at δ 55.6 ppm [3]. Computational studies using the PBE functional with NMR-DKH basis sets predict these shifts with a mean absolute deviation (MAD) of 45 ppm, validating the assignment [6].

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectra feature strong N–H stretching vibrations at 3200–3300 cm⁻¹, broadened due to hydrogen bonding with chloride counterions [4]. Bending modes for NH₃⁺ appear at 1610 cm⁻¹, while C–N stretches are observed at 1180 cm⁻¹ [4]. The mesityl groups contribute aromatic C–H stretches at 3020 cm⁻¹ and out-of-plane bending at 830 cm⁻¹ [5].

UV-Vis spectra in methanol show a weak absorption band at 275 nm (ε = 450 M⁻¹cm⁻¹), attributed to π→π* transitions in the mesityl rings [5]. A shoulder at 310 nm arises from n→π* transitions involving the lone pairs of the protonated amines, red-shifted by 15 nm compared to the free base form [4].

Crystallographic Analysis and Solid-State Properties

Single-crystal X-ray diffraction reveals a monoclinic P2₁/c space group with unit cell parameters a = 12.34 Å, b = 8.91 Å, c = 15.67 Å, and β = 102.3° [5]. The asymmetric unit contains two independent ion pairs, with chloride anions participating in N–H···Cl hydrogen bonds (2.98–3.12 Å) [4]. Mesityl groups adopt a staggered conformation, with dihedral angles of 58.5° and 61.5° relative to the amine plane, minimizing steric repulsions [5].

The crystal packing exhibits alternating cationic and anionic layers along the c-axis, stabilized by van der Waals interactions between mesityl methyl groups (C···H distances = 2.81–2.83 Å) [5]. The protonated amines form a three-dimensional hydrogen-bonding network with chloride ions, contributing to the high melting point (268–270°C) and low solubility in nonpolar solvents [4] [5].

Computational Modeling of Electronic Structure

DFT calculations at the PBE0/def2-TZVP level indicate a HOMO localized on the mesityl π-system (-6.8 eV) and a LUMO dominated by σ* orbitals of the ethylene backbone (-1.3 eV) [6]. The HOMO-LUMO gap of 5.5 eV suggests moderate electronic stability, consistent with its air-sensitive nature [6]. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the nitrogen lone pairs and σ* orbitals of adjacent C–H bonds, stabilizing the R,R-configuration by 12.3 kcal/mol compared to the S,S-enantiomer [6].

Molecular electrostatic potential maps show strong positive charges at the NH₃⁺ centers (+0.45 e) and negative charges on chloride ions (-0.89 e), driving ionic lattice formation [6]. Noncovalent interaction (NCI) plots confirm the presence of CH–π interactions between ethylene hydrogens and mesityl rings, with interaction energies of -3.8 kcal/mol per contact [5] [6].

The diastereoselective synthesis of (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride involves multiple strategic approaches that ensure high stereochemical control and optimal yields. The most effective methodologies employ stepwise reaction mechanisms that build the desired stereochemistry through controlled sequential transformations [2] [3].

Primary Synthetic Pathway via Direct Mesitylation

The fundamental approach involves the direct reaction of ethylenediamine with mesityl chloride under carefully controlled conditions. This pathway proceeds through nucleophilic substitution mechanisms where the primary amine groups of ethylenediamine attack the electrophilic carbon centers of mesityl chloride . The reaction requires precise temperature control between 25-70°C and reaction times ranging from 2-16 hours to achieve yields of 45-83% .

The mechanism begins with the formation of a transient intermediate complex between ethylenediamine and mesityl chloride. The steric hindrance imposed by the ortho-methyl groups of the mesityl moiety creates a controlled environment that favors the formation of the desired (R,R)-configuration through kinetic resolution . The reaction proceeds via an associative mechanism where the nitrogen lone pairs coordinate with the electrophilic carbon, followed by elimination of chloride ions [2].

Advanced Metal-Catalyzed Coupling Approaches

Stepwise metal-catalyzed coupling reactions provide superior diastereoselectivity, achieving yields of 68-95% under optimized conditions [3] [4]. These methodologies employ transition metal catalysts such as copper(I) or palladium complexes to facilitate controlled carbon-nitrogen bond formation. The catalytic cycle involves oxidative addition of the mesityl halide to the metal center, followed by reductive elimination to form the desired product [3].

The copper(I)-catalyzed approach operates through a cascade mechanism involving [3+2]-cycloaddition followed by ketenimine rearrangement and cyclization processes [2]. This multi-step transformation occurs at temperatures between 30-120°C with reaction times of 1-6 hours, providing excellent control over stereochemical outcomes [2]. The presence of the copper catalyst enables the formation of highly functionalized products with diastereoselectivity exceeding 98% [4].

Mechanistic Considerations for Stereochemical Control

The stereochemical outcome of these reactions is governed by several key factors including steric interactions, electronic effects, and conformational preferences. Density functional theory calculations reveal that the (R,R)-configuration is stabilized through intramolecular CH-π interactions between ethylene hydrogens and mesityl aromatic rings, contributing approximately 12.3 kcal/mol stabilization energy compared to alternative configurations .

The mesityl substituents adopt a perpendicular orientation relative to the amine plane, minimizing steric clashes between ortho-methyl groups and the ethylene backbone . This conformational preference drives the reaction toward the desired stereoisomer through both kinetic and thermodynamic control mechanisms. The gauche conformation of the ethylene bridge, with C-N-C-C dihedral angles of approximately 60°, is essential for maintaining the stereochemical integrity of the final product .

Catalytic Reduction Pathways for Amine Functionalization

Lithium-Ethylenediamine Reduction Systems

The development of scalable reduction methodologies has led to innovative approaches using lithium and ethylenediamine in tetrahydrofuran at ambient temperature [5] [6]. This system provides an ammonia-free alternative to traditional Birch reduction conditions, achieving excellent yields for aromatic substrate reduction while maintaining functional group compatibility [5].

The mechanism involves dissolution of lithium metal through coordination with ethylenediamine ligands and tetrahydrofuran to create reactive lithium-nitrogen complexes [5]. These species facilitate electron transfer to aromatic substrates, generating radical anions that undergo subsequent protonation to yield reduced products [5]. The reaction proceeds efficiently at room temperature with reaction times of 1-3 hours, making it highly practical for large-scale applications [6].

Palladium-Platinum Bimetallic Catalysis

Advanced bimetallic catalytic systems employing palladium-platinum random alloy nanoparticles have demonstrated exceptional performance in nitrile hydrogenation to secondary amines [7]. These catalysts operate under ambient conditions (25°C, 1 bar hydrogen pressure) and achieve 92.3% selectivity toward secondary amine formation [7] [8].

The catalytic mechanism involves activation of the cyano group through back-donation from electron-enriched platinum species to the carbon atom of nitrile substrates [7]. The formation of heteroatomic palladium-platinum sites through charge transfer between neighboring metal atoms creates highly active catalytic centers that accelerate the rate-determining cyano group activation step [7]. This approach eliminates the need for elevated temperatures or pressures, making it environmentally sustainable and economically viable [7].

Zinc-Mediated Transfer Hydrogenation

A cost-effective catalytic system employing zinc dust and ammonium formate enables efficient reduction of imines to secondary amines under mild conditions [9]. This methodology operates at room temperature with reaction times of 30 minutes, providing good chemoselectivity and high yields for diverse substrate classes [9].

Frustrated Lewis Pair Catalysis

Metal-free catalytic hydrogenation using frustrated Lewis pair systems represents an innovative approach for secondary amide reduction [10]. This methodology combines phosphane oxide catalysts with triphosgene as a deoxygenation reagent, followed by hydrogen activation through Lewis acid-base pairs [10].

The process involves initial conversion of secondary amides to imidoyl chlorides via phosphane oxide catalysis, followed by frustrated Lewis pair-mediated hydrogen activation and subsequent reduction [10]. The system operates under mild conditions with excellent functional group tolerance, avoiding the harsh conditions typically required for direct amide hydrogenation [10]. Mechanistic studies reveal that chloride ions act as the active Lewis base for hydrogen activation, creating an auto-induced catalytic cycle [10].

Purification Strategies and Yield Optimization

Crystallization-Based Purification Methods

Crystallization from ethanol-water mixtures represents the most effective purification strategy for (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride, achieving purities exceeding 99% with recovery yields of 75-85% [11] . The crystallization process involves controlled cooling of saturated solutions to promote nucleation and crystal growth while minimizing impurity incorporation [11].

The optimization of crystallization conditions requires careful control of several parameters including temperature, concentration, cooling rate, and solvent composition [11]. Mixed solvent systems consisting of ethanol and water provide optimal solubility characteristics that enable selective crystallization of the desired product while maintaining impurities in solution [13]. The process can be further enhanced through seeding techniques and controlled agitation to promote uniform crystal formation [13].

Salt Formation and Purification

The formation of dihydrochloride salts provides an effective means of purification while simultaneously improving the physical and chemical properties of the final product [14] [15]. The salt formation process involves treatment of the free base with hydrochloric acid in anhydrous dichloromethane, resulting in immediate precipitation of the pure dihydrochloride salt [14] [15].

This approach offers several advantages including enhanced water solubility (13-fold improvement compared to the free base), improved stability, and simplified handling characteristics [14]. The salt formation reaction proceeds quantitatively under mild conditions (30-35°C) with reaction times of 30-60 minutes, yielding 83-95% of pure product after simple filtration and washing procedures [14] [15].

Advanced Chromatographic Separation Techniques

High-performance liquid chromatography using chiral stationary phases enables baseline separation of enantiomers and diastereomers with exceptional selectivity [16] [17]. Polymeric chiral stationary phases based on ethylenediamine derivatives demonstrate excellent enantioselectivity for a wide range of substrates, achieving baseline separations (Rs ≥ 1.5) for numerous racemic compounds [16].

The development of novel chiral stationary phases incorporating (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine as the chiral selector provides superior separation capabilities compared to commercial alternatives [16]. These phases operate effectively in both normal-phase high-performance liquid chromatography and supercritical fluid chromatography, offering complementary separation mechanisms and enhanced resolution [16].

Process Optimization Through Design of Experiments

Systematic optimization of purification processes using Design of Experiments methodologies enables identification of optimal operating conditions while minimizing experimental effort [18] [19]. Face-centered central composite designs and full factorial approaches provide comprehensive understanding of factor interactions and their effects on purification efficiency [18] [19].

Statistical modeling of purification responses including yield, purity, and recovery enables construction of response surfaces that visualize optimal operating regions [18] [19]. These models facilitate scale-up decisions and process robustness assessments while identifying critical process parameters that require tight control during manufacturing operations [18] [19].

Industrial-Scale Production Challenges

Process Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production presents numerous technical challenges that must be systematically addressed [20] [21] [22]. Non-linear scaling effects significantly impact reaction kinetics, heat transfer, and mass transfer characteristics, requiring comprehensive process redesign and optimization [23] [24].

Scale-up challenges include changes in mixing efficiency, heat transfer coefficients, and residence time distributions that can dramatically affect product quality and yield [23] [24]. Surface area to volume ratios change proportionally with scale, influencing reaction kinetics and potentially altering the dominant reaction pathways [24]. These effects necessitate extensive pilot-scale studies and computational modeling to predict and mitigate scale-up issues [20] [21].

Equipment Compatibility and Process Design

The translation from laboratory glassware to industrial-scale equipment introduces compatibility issues that can significantly impact process performance [22] [25]. Laboratory processes typically employ glass reactors with Teflon stir bars and hotplate heating, while industrial systems utilize stainless steel vessels with overhead agitation and jacket heating [25].

Material compatibility considerations become critical as any new materials introduced into the process stream may leach contaminants, catalyze degradation reactions, or otherwise compromise product quality [25]. Soft materials such as gaskets, hoses, and seals require particular attention due to their potential for leaching extractable compounds into the product stream [25]. Process design must account for these material interactions while maintaining the chemical and physical integrity of the synthesis [21].

Regulatory Compliance and Quality Assurance

Industrial pharmaceutical manufacturing operates under stringent regulatory frameworks requiring compliance with Good Manufacturing Practice standards [20] [26] [27]. These regulations mandate comprehensive documentation, validation protocols, and quality control systems that significantly impact process design and operation [20] [26].

Quality by Design principles emphasize the importance of understanding critical process parameters and their impact on product quality attributes [20]. Process Analytical Technology implementation enables real-time monitoring of critical parameters, ensuring early detection of deviations and maintenance of product quality [20]. Regulatory agencies require demonstration of process equivalence between laboratory-scale and industrial-scale operations through extensive validation studies [20].

Economic and Environmental Considerations

Industrial-scale production must balance technical performance with economic viability and environmental sustainability [28] [29]. Capital investment requirements for industrial equipment, facility modifications, and regulatory compliance create significant financial barriers to implementation [26] [30].

Environmental considerations include waste minimization, energy efficiency optimization, and implementation of green chemistry principles [28]. Sustainable manufacturing practices require evaluation of solvent usage, waste stream treatment, and overall environmental impact [28]. Life cycle assessments help identify opportunities for process improvements that simultaneously reduce environmental impact and manufacturing costs [28].